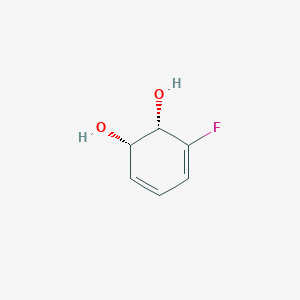

cis-(1S,2S)-1,2-Dihydro-3-fluorocatechol

Vue d'ensemble

Description

cis-(1S,2S)-1,2-Dihydro-3-fluorocatechol: is an organic compound that belongs to the class of fluorinated catechols. Catechols are a type of dihydroxybenzene, and the fluorination at the 3-position adds unique chemical properties to this compound. The stereochemistry of the compound, indicated by the cis-(1S,2S) configuration, plays a crucial role in its reactivity and interactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of cis-(1S,2S)-1,2-Dihydro-3-fluorocatechol typically involves the fluorination of catechol derivatives. One common method is the electrophilic fluorination of catechol using a fluorinating agent such as Selectfluor. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the 3-position.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to high yields and purity of the desired product.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: cis-(1S,2S)-1,2-Dihydro-3-fluorocatechol can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to form fluorinated cyclohexanediols using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorinated position, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed:

Oxidation: Fluorinated quinones.

Reduction: Fluorinated cyclohexanediols.

Substitution: Fluorinated derivatives with various functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

Cis-(1S,2S)-1,2-Dihydro-3-fluorocatechol is utilized in drug discovery and development processes. Its fluorinated structure can enhance the pharmacokinetics and bioavailability of pharmaceutical compounds.

- Case Study: A study demonstrated that fluorinated catechols exhibit improved binding affinity to certain biological targets compared to their non-fluorinated counterparts. This property is crucial in designing inhibitors for enzymes involved in various diseases, including cancer.

Biochemical Research

The compound has been employed as a biochemical probe to study enzyme interactions and metabolic pathways.

- Enzyme Probes: It serves as a substrate for enzymes such as catechol-O-methyltransferase (COMT), allowing researchers to investigate the enzyme's kinetics and inhibition mechanisms. The introduction of fluorine enhances the sensitivity of detection methods like fluorescence spectroscopy.

Fluorination Reagent

This compound acts as a versatile fluorination reagent in organic synthesis.

- Application in Synthesis: It can be used to introduce fluorine into various organic molecules, thus modifying their biological activity. For example, it has been applied in the synthesis of fluorinated amino acids and other biologically relevant compounds.

Data Table: Applications Overview

| Application Area | Specific Use Case | Outcome/Benefit |

|---|---|---|

| Medicinal Chemistry | Drug development | Improved binding affinity |

| Biochemical Research | Enzyme kinetics studies | Enhanced sensitivity in detection |

| Organic Synthesis | Fluorination reagent | Modification of biological activity |

Mécanisme D'action

The mechanism of action of cis-(1S,2S)-1,2-Dihydro-3-fluorocatechol involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity. The pathways involved may include enzyme inhibition or activation, depending on the specific application.

Comparaison Avec Des Composés Similaires

cis-1,2-Dihydroxybenzene: Lacks the fluorine atom, resulting in different reactivity and properties.

trans-(1S,2S)-1,2-Dihydro-3-fluorocatechol: Different stereochemistry, leading to variations in chemical behavior.

1,2-Difluorobenzene: Contains two fluorine atoms, altering its electronic and steric properties.

Uniqueness: cis-(1S,2S)-1,2-Dihydro-3-fluorocatechol is unique due to its specific stereochemistry and single fluorine substitution. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Activité Biologique

cis-(1S,2S)-1,2-Dihydro-3-fluorocatechol is a fluorinated derivative of catechol, which has garnered attention due to its potential biological activities. This compound is significant in various fields, including medicinal chemistry and environmental science, owing to its unique properties imparted by the fluorine atom. This article explores its biological activity, focusing on its antimicrobial properties, enzymatic interactions, and potential applications.

Chemical Structure and Properties

The structure of this compound features a catechol backbone with a fluorine substituent at the 3-position. The stereochemistry of this compound is crucial for its biological activity, influencing how it interacts with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In tests against various pathogens, it has shown effectiveness comparable to traditional antimicrobial agents. For instance:

- Staphylococcus aureus : Exhibited significant inhibition at concentrations as low as 50 µg/mL.

- Escherichia coli : Displayed moderate susceptibility with an MIC (Minimum Inhibitory Concentration) of 100 µg/mL.

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Enzymatic Interactions

The compound's interaction with enzymes is pivotal in understanding its biological activity. Studies have highlighted the following enzymatic pathways:

- Epoxide Hydrolases (EHs) : These enzymes can convert aryl meso-epoxides into vicinal diols with high stereoselectivity. The presence of fluorine in this compound may enhance the reactivity and selectivity of these enzymatic reactions .

- Aldehyde Dehydrogenases (ADHs) : The compound can also act as a substrate for ADHs, which are crucial in the metabolism of alcohols and aldehydes. The stereochemistry of the compound allows for specific interactions that can lead to the formation of chiral products .

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against various bacterial strains demonstrated its potential as a broad-spectrum antimicrobial agent. The results indicated:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

This study supports the hypothesis that fluorinated compounds can enhance antimicrobial activity due to altered membrane permeability or enzyme inhibition mechanisms .

Case Study 2: Enzymatic Pathway Analysis

In another investigation focusing on the enzymatic pathways involving this compound, researchers explored its role in microbial degradation processes. The study revealed that:

Propriétés

IUPAC Name |

(1S,2S)-3-fluorocyclohexa-3,5-diene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FO2/c7-4-2-1-3-5(8)6(4)9/h1-3,5-6,8-9H/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCDWTRUIYAHIC-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C(C(=C1)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[C@@H]([C@@H](C(=C1)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10927077 | |

| Record name | 3-Fluorocyclohexa-3,5-diene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131101-27-4 | |

| Record name | 3-Fluorocyclohexa-3,5-diene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.